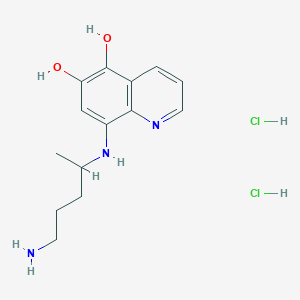
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride typically involves the functionalization of the quinoline ring. One common method involves the use of N-propargyl aniline derivatives and the employment of tin and indium chlorides as catalysts . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions, which facilitate the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as tin and indium chlorides, is crucial for achieving high yields and purity in the final product .
化学反応の分析
Types of Reactions
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .
科学的研究の応用
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and facilitating various biochemical reactions. The pathways involved often include single electron transfer (SET) mechanisms .
類似化合物との比較
Similar Compounds
8-Aminoquinoline: A structurally similar compound with applications in antimalarial treatments.
5-Hydroxy-6-desmethylprimaquine: Another derivative with similar biological activities.
Uniqueness
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bidentate directing group makes it particularly valuable in synthetic chemistry .
特性
分子式 |
C14H21Cl2N3O2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
8-(5-aminopentan-2-ylamino)quinoline-5,6-diol;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17-19H,2,4,6,15H2,1H3;2*1H |
InChIキー |
AOHBJCMLHMDLEG-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


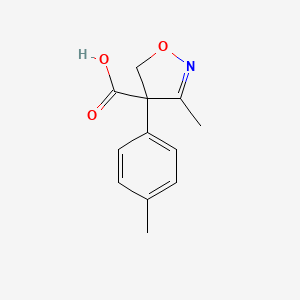
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
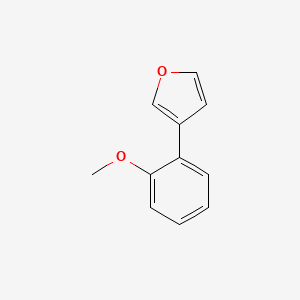
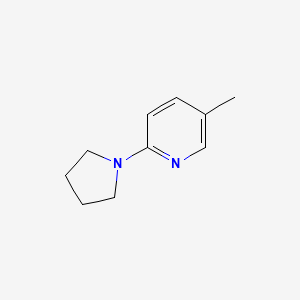
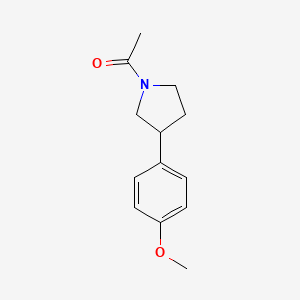

![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
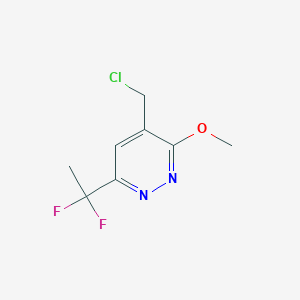
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
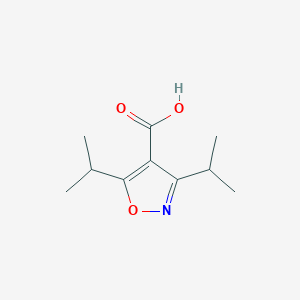
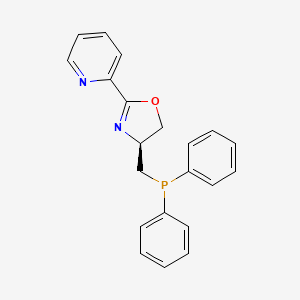
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
